Caffeidine

Description

Contextualization of Caffeine (B1668208) within Natural Product Chemistry and Biosynthetic Origins

Within natural product chemistry, Caffeine stands out due to its prevalence and its role as a natural defense mechanism in plants, potentially deterring herbivores and influencing pollinators. fishersci.finih.gov The biosynthesis of Caffeine in plants is a well-studied pathway. It originates from purine (B94841) nucleotides, with Xanthosine (B1684192) serving as a key precursor. fishersci.fiwikidata.orgwikidoc.orgfishersci.cawikipedia.org The primary biosynthetic route involves a four-step sequence featuring three methylation reactions and one nucleosidase reaction. wikidata.orgwikipedia.org This core pathway proceeds from Xanthosine to 7-methylxanthosine, then to 7-methylxanthine, followed by Theobromine, and finally culminating in Caffeine. wikidata.orgfishersci.ca These methylation steps are catalyzed by specific N-methyltransferase enzymes. fishersci.fifishersci.cawikipedia.org Research has indicated that the purine ring structure of Caffeine is derived from purine nucleotides, and S-adenosyl-L-methionine (SAM) acts as the methyl group donor in the methylation processes. wikidata.org While this main pathway is prominent, some minor routes may also exist, potentially due to the broad substrate specificity of the N-methyltransferases involved. fishersci.ca

Historical Perspectives on the Discovery, Isolation, and Early Characterization of Caffeine

The historical journey of isolating Caffeine dates back to the early 19th century. Ferdinand Runge is credited with first isolating Caffeine from coffee beans in 1819. wikipedia.org His experimental results were published in 1820. wikipedia.org These early experiments involved applying various reagents to both raw and roasted coffee beans to identify the chemical compounds present. wikipedia.org

| Reagent Used | Substance Tested | Observations/Results (Illustrative based on source wikipedia.org) |

| Hydrochloric acid | Coffee Base | Reactions observed |

| Metal oxides | Coffee Base | Reactions observed |

| Egg white | Caffeic Acid No. 1 | Reactions observed |

| Gallic acid | Caffeic Acid No. 2 | Reactions observed |

| (Various reagents) | Coffee beans | Isolation of "Kaffebase" (Caffeine) |

Note: This table is illustrative, representing the type of experimental approach used by Runge based on the description in source wikipedia.org. The exact "Observations/Results" are simplified for representation.

Following Runge's isolation, further analysis was conducted to characterize the compound. Pierre Joseph Pelletier performed additional analysis on Caffeine's composition and published his findings in 1823. wikipedia.org He determined that Caffeine was composed of carbon, nitrogen, hydrogen, and oxygen. wikipedia.org Pelletier noted that the nitrogen content in Caffeine was notably higher than in known vegetable alkalis at the time, and even higher than in animal matter. wikipedia.org The first known use of the word "cafeine" appeared in 1821 by Pierre Joseph Pelletier. wikipedia.org Early studies also began to explore the physical characteristics of Caffeine, describing it as a bitter white crystalline purine. mims.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

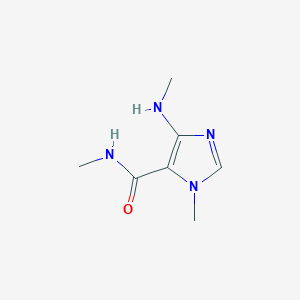

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYXJOYPHLKLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C=N1)C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173862 | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20041-90-1 | |

| Record name | Caffeidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2A7LG4EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of Caffeidine

Total Synthesis Strategies for Caffeidine

The synthesis of this compound is often discussed in the context of caffeine (B1668208) degradation or the creation of caffeine derivatives. One method for synthesizing this compound involves the alkaline hydrolysis of caffeine. nih.gov

Retrosynthetic Analysis and Strategic Disconnections for this compound Scaffolds

Retrosynthetic analysis involves working backward from the target molecule to identify simpler precursors and potential disconnections. For this compound, a key disconnection would likely involve breaking the bonds formed during its synthesis from caffeine. Given that this compound is produced by the alkaline hydrolysis of caffeine, a retrosynthetic step would logically point back to caffeine as the immediate precursor. The structure of this compound, featuring an imidazole (B134444) ring with various methyl and methylamino substituents, suggests that synthetic routes might involve building this heterocyclic core and attaching the appropriate functional groups. nih.gov

Key Synthetic Intermediates and Reaction Cascades in this compound Total Synthesis

The primary route to this compound discussed in the literature is the thermolysis of caffeine with alkali. google.com This suggests a direct conversion where caffeine undergoes a base-catalyzed degradation. A patent describes a synthesis method involving mixing caffeine with liquid caustic soda at elevated temperatures (80-130 °C) for a period of 0.5 to 6 hours. google.com The resulting mixture is then cooled and neutralized. google.com

While detailed reaction cascades specifically for this compound total synthesis (starting from very simple building blocks) are not extensively described in the provided search results, the formation of this compound from caffeine involves the breaking of bonds within the xanthine (B1682287) ring structure of caffeine. nih.gov

Stereoselective and Enantioselective Methodologies in this compound Synthesis

There is no information in the provided search results regarding stereoselective or enantioselective methodologies specifically applied to the synthesis of this compound. The described synthesis from caffeine via alkaline hydrolysis does not inherently involve the creation of chiral centers, so stereoselective or enantioselective control would not be applicable in this direct conversion.

Chemoenzymatic and Biocatalytic Approaches to this compound Production

The search results primarily discuss biocatalytic approaches related to caffeine degradation and the production of other methylxanthines like theobromine, theophylline, and paraxanthine (B195701) from caffeine, often using engineered microorganisms or enzymes. biorxiv.orgresearchgate.netnih.govacs.orgresearchgate.net While these processes involve the enzymatic modification of caffeine, the direct biocatalytic production of this compound is not explicitly mentioned. Biocatalysts, such as N-demethylases, are explored for selectively removing methyl groups from caffeine and its derivatives. biorxiv.orgnih.gov

Proposed Biosynthetic Routes and Enzymology of this compound in Biological Systems

The provided information focuses heavily on the biosynthesis of caffeine in plants, not this compound. Caffeine biosynthesis in plants like coffee and tea primarily proceeds through a pathway involving the sequential methylation of xanthosine (B1684192) derivatives. researchgate.netacs.orgnih.govnih.govcabidigitallibrary.orgresearchgate.netmdpi.comoup.comnih.gov Key intermediates include 7-methylxanthosine, 7-methylxanthine, and theobromine, with S-adenosyl-L-methionine (SAM) serving as the methyl donor. acs.orgnih.govcabidigitallibrary.orgresearchgate.net

This compound is described as a product of the alkaline hydrolysis of caffeine, suggesting it is primarily a degradation product rather than a compound synthesized through a dedicated biosynthetic pathway in biological systems. nih.gov

Functional Characterization of Key Enzymes in this compound Biosynthetic Pathways

Based on the current scientific understanding as presented in the available literature, this compound is predominantly recognized as a degradation product of caffeine formed through chemical hydrolysis, particularly under alkaline conditions. nih.govstackexchange.comethz.ch Consequently, there is no established natural biosynthetic pathway for this compound. As such, dedicated enzymes specifically responsible for the biosynthesis of this compound have not been characterized in the provided research. Enzymes discussed in relation to these compounds are primarily involved in the biosynthesis or degradation of caffeine and related methylxanthines. ird.frnih.govgoogle.comthieme-connect.comnih.gov

Advanced Structural Elucidation and Conformational Analysis of Caffeidine

Spectroscopic Methodologies for Caffeidine Structure Determination

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules in solution. nih.govcore.ac.ukmdpi.com By analyzing the chemical shifts, coupling constants, and correlations between different nuclei (such as ¹H and ¹³C), the connectivity of atoms within the this compound molecule can be determined. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly useful for assigning signals and establishing through-bond and through-space correlations, providing a comprehensive picture of the molecular structure. core.ac.uk

Studies on related compounds like caffeine (B1668208) have shown that ¹H NMR spectra exhibit characteristic peaks for methyl groups and aromatic protons, with specific chemical shifts providing information about their electronic environment. nih.gov For caffeine, methyl group signals appear in the range of 3.2-3.9 ppm, and aromatic protons around 7.8 ppm. nih.gov While specific multidimensional NMR data for this compound were not extensively detailed in the search results, the principles applied to similar imidazole-containing compounds demonstrate the technique's capability in resolving complex structures and understanding molecular association in solution. nih.govcdnsciencepub.comchemrxiv.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in this compound Structural Analysis

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of a molecule and its fragments, allowing for the determination of its elemental composition and the identification of structural subunits. numberanalytics.comalwsci.comnih.gov HRMS offers high mass resolution and accuracy, enabling the detection and quantification of compounds even in complex mixtures. numberanalytics.comalwsci.com

For this compound (C₇H₁₂N₄O), HRMS can confirm its molecular formula by precisely measuring the mass-to-charge ratio ([M+H]⁺, [M+Na]⁺, etc.) and comparing it to the theoretical mass. uni.lukcl.ac.uk Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by breaking the molecule into smaller, characteristic ions. acs.org Analyzing the masses of these fragments helps in piecing together the molecular structure. For instance, studies on caffeine metabolites have shown that fragmentation can involve the loss of specific groups, and HRMS can differentiate between isomeric compounds based on their distinct fragmentation pathways. acs.org The precursor m/z for this compound has been reported as 169.109 ([M+H]⁺) in positive mode LC-MS analysis. nih.gov

Vibrational Spectroscopy (IR, Raman) Applied to this compound Structural Features

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are related to its functional groups and bonding. triprinceton.orgtandfonline.com IR spectroscopy is particularly sensitive to bonds with strong dipoles, such as O-H, N-H, and C=O, while Raman spectroscopy is more effective for bonds with polarizable electron clouds, like C-H, C-C, and C=N. triprinceton.org

By analyzing the characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum, the presence of specific functional groups within this compound, such as amide C=O, N-H, and C-N stretches, can be identified. tandfonline.comnih.gov Comparing experimental vibrational spectra with calculated spectra from computational methods can aid in the assignment of bands and provide insights into the molecular structure and conformation. researchgate.netnih.gov While specific detailed IR and Raman data solely for this compound were not prominently found, studies on caffeine and its derivatives demonstrate the utility of these techniques in analyzing the vibrational characteristics of xanthine-based structures. tandfonline.comnih.govresearchgate.netnih.govresearchgate.net

X-ray Crystallography and Single Crystal Diffraction Studies of this compound and its Complexes

X-ray crystallography is a technique that provides a definitive three-dimensional structure of a crystalline compound at atomic resolution. carleton.edu By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined. carleton.edu

Single crystal diffraction studies can reveal details about molecular conformation, intermolecular interactions (such as hydrogen bonding and pi-pi stacking), and crystal packing arrangements. carleton.eduredalyc.orgnih.govresearchgate.net While direct single-crystal X-ray diffraction data specifically for this compound were not widely available in the search results, studies on caffeine and its derivatives highlight the power of this technique in resolving solid-state structures and understanding how molecules pack in a crystal lattice. redalyc.orgnih.govresearchgate.net For example, the crystal structure of an 8-(4-bromophenoxy)caffeine derivative was determined by single crystal X-ray diffraction, revealing details about bond angles, dihedral angles, and intramolecular hydrogen bonding. redalyc.org X-ray diffraction has also been used to study the crystal structure of anhydrous caffeine, providing insights into its packing and potential polymorphism. researchgate.net

Computational Chemistry and Molecular Modeling for this compound Conformation and Electronic Properties

Computational chemistry and molecular modeling techniques are essential tools for understanding the conformational preferences, electronic structure, and properties of molecules like this compound. These methods use mathematical algorithms and physics principles to simulate molecular behavior.

Density Functional Theory (DFT) Calculations for this compound Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. mpg.deresearchgate.netscielo.brresearchgate.net DFT calculations can provide information about the distribution of electrons within this compound, including molecular orbitals, charge distribution, and electrostatic potential. researchgate.net These calculations can also be used to predict molecular geometries, vibrational frequencies, and spectroscopic parameters (like NMR chemical shifts and coupling constants), which can be compared with experimental data for validation. researchgate.netnih.govscielo.brresearchgate.netusc.edu

Studies employing DFT calculations on caffeine have investigated its electronic structure, conformational flexibility, and interactions. cdnsciencepub.comresearchgate.netnih.govmpg.deresearchgate.netscielo.brresearchgate.netusc.edudntb.gov.ua For instance, DFT calculations using functionals like B3LYP have been used to optimize the geometry of caffeine and predict its vibrational spectra, showing good agreement with experimental IR and Raman data. researchgate.netnih.govscielo.brresearchgate.net DFT can also be applied to study the relative energies of different conformers of this compound, providing insights into its preferred three-dimensional arrangement in the gas phase or in solution. cdnsciencepub.com Furthermore, DFT calculations can help in understanding the electronic properties that might be relevant to this compound's reactivity or interactions with other molecules. researchgate.net

Molecular Dynamics Simulations of this compound in Various Solvents and Biological Environments

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in dynamic systems, including different solvents and biological environments. These simulations provide insights into how a molecule interacts with its surroundings over time.

Studies involving MD simulations of related compounds like caffeine in aqueous solutions have revealed complex interactions, including the structuring of water molecules around the solute and the tendency for molecules to aggregate through stacking interactions. researchgate.netnih.govacs.org While specific MD simulation data for this compound is less extensively documented in the provided search results compared to caffeine, the principles and methodologies applied to similar molecules can be extrapolated.

MD simulations can explore the diffusion, solvation, and potential binding interactions of this compound in different media. For instance, simulations can model this compound's behavior in water, organic solvents, or within the active sites of proteins, providing data on:

Radial Distribution Functions (RDFs): Describing the spatial distribution of solvent molecules around this compound.

Hydrogen Bonding Analysis: Quantifying the formation and dynamics of hydrogen bonds between this compound and solvent molecules or biological targets.

Diffusion Coefficients: Measuring the mobility of this compound in different environments.

Conformational Sampling: Exploring the range of accessible conformations of this compound in solution.

While direct simulation data for this compound in various solvents and biological environments is not explicitly detailed in the provided snippets, the application of MD simulations to similar compounds like caffeine highlights the potential of this technique to elucidate this compound's dynamic behavior and interactions at the molecular level. researchgate.netnih.govacs.org

Conformational Landscape Analysis and Energetic Minima of this compound

Conformational landscape analysis involves mapping the potential energy surface of a molecule to identify stable conformations (energetic minima) and the energy barriers between them. This is typically performed using quantum chemistry calculations and molecular mechanics methods. dergipark.org.trresearchgate.netmdpi.com

For molecules with rotatable bonds, like this compound with its methylamino and carboxamide groups, different spatial arrangements of atoms are possible, each associated with a specific energy. The conformation with the lowest energy is considered the most stable.

Theoretical studies on related molecules such as caffeine have utilized methods like Density Functional Theory (DFT) and ab initio methods with various basis sets to optimize molecular structures and calculate their minimum stable energy. researchgate.netmdpi.comnih.gov These calculations can predict geometric parameters such as bond lengths and angles for the lowest energy conformations. researchgate.net

Conformational analysis can involve:

Torsional Scans: Systematically rotating around specific bonds to map the energy profile as a function of the dihedral angle.

Geometry Optimization: Finding the lowest energy structure for a given conformation using computational algorithms.

Vibrational Frequency Analysis: Confirming that an optimized structure corresponds to a true energy minimum (no imaginary frequencies).

While specific data on the energetic minima and conformational landscape of this compound is not provided in the search results, the methodologies described for similar compounds would be applicable. These studies would aim to identify the most stable conformers of this compound and understand the factors influencing their relative stabilities, such as intramolecular interactions (e.g., hydrogen bonding or steric effects) and interactions with the surrounding environment (in the case of implicit or explicit solvent models). nih.govmdpi.com

Theoretical calculations can also provide insights into the electronic properties of different conformers, such as dipole moments and frontier molecular orbitals (HOMO and LUMO), which are relevant for understanding chemical reactivity and interactions. dergipark.org.trmdpi.comnih.gov

Table 1: Computational Methods Used in Structural and Conformational Analysis (Based on related compound studies)

| Method | Application | Reference(s) |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, electronic properties | researchgate.netmdpi.comnih.govacs.orgscispace.com |

| Ab initio methods (e.g., HF, MP2) | Geometry optimization, energy calculations | researchgate.netmdpi.comscispace.com |

| Molecular Mechanics (MM) | Conformational analysis, initial geometry optimization for larger systems | researchgate.net |

| Molecular Dynamics (MD) | Studying dynamic behavior in solvents and biological environments | researchgate.netnih.govacs.org |

Table 2: Examples of Calculated Molecular Descriptors (Illustrative, based on related compound studies)

| Descriptor | Description | Relevance |

| Total Energy | Calculated energy of a specific conformation | Indicates relative stability of conformers |

| Dipole Moment | Measure of molecular polarity | Influences solvation and intermolecular interactions |

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Related to chemical reactivity and stability |

| Atomic Charges | Distribution of electron density within the molecule | Affects electrostatic interactions |

Understanding the conformational preferences and energetic landscape of this compound through computational methods is fundamental for predicting its behavior in various chemical and biological systems and for rationalizing its interactions with other molecules.

Advanced Analytical Methodologies for Caffeidine Research

Chromatographic Techniques for Caffeidine Separation and Quantification

Chromatography encompasses a variety of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. These methods are essential for isolating this compound from other compounds present in a sample and for determining its quantity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. It involves pumping a liquid mobile phase through a column packed with a stationary phase. The interaction of this compound with the stationary phase and the mobile phase dictates its retention time, allowing for its separation from other components in a mixture. Detection is typically achieved using UV-Vis detectors, as this compound contains chromophores that absorb UV light. ejgm.co.ukfoodandnutritionjournal.org

Studies have demonstrated the effectiveness of HPLC for this compound analysis in various matrices, including beverages and biological samples. For instance, a validated reversed-phase HPLC method utilizing a C18 column and a mobile phase of water and methanol (B129727) has been developed for the determination of caffeine (B1668208) (a related compound often analyzed alongside this compound) in Coffea arabica bean material. This method showed good linearity, precision (RSD < 1%), and accuracy (recovery 98.78% - 101.28%). nih.gov Another HPLC method for caffeine in soft and energy drinks used a C18 column with a mobile phase of sodium acetate (B1210297) and acetic acid buffer with acetonitrile, achieving good separation and linearity (R² = 0.9998). foodandnutritionjournal.org The limit of detection (LOD) and limit of quantification (LOQ) for this method were reported as 0.00015 mg/100ml and 0.000471 mg/100ml, respectively. foodandnutritionjournal.org

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle sizes in the stationary phase and operates at higher pressures. This results in faster separations, increased resolution, and improved sensitivity compared to conventional HPLC. UHPLC is particularly useful for analyzing complex samples and for high-throughput analysis.

UHPLC methods have been developed for the rapid and simultaneous analysis of caffeine and other compounds in various matrices. A UHPLC method with UV detection was developed for the fast quantitation of catechins and caffeine in green tea, achieving separation in a 3-minute run. nih.gov The method showed good recovery (94-108%) and low LODs (0.1-0.4 μg/mL). nih.gov Another study used UHPLC-MS/MS to quantify caffeine and its metabolites in rat plasma, demonstrating a sensitive and straightforward method with a short run time of 4 minutes. nih.gov These examples, while focusing on caffeine and its metabolites, highlight the applicability and advantages of UHPLC for the analysis of structurally related compounds like this compound, offering improved speed and sensitivity.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC) for this compound Analysis

Gas Chromatography (GC) is a separation technique suitable for volatile and thermally stable compounds. In GC, the mobile phase is an inert gas, and the stationary phase is typically a liquid coated on a solid support or the inner wall of a capillary column. The separation is based on the differential partitioning of analytes between the gas phase and the stationary phase, primarily influenced by their boiling points and interactions with the stationary phase. GC is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS).

GC has been applied to the determination of caffeine in various samples, including beverages and biological fluids. A GC method for caffeine determination in plasma, saliva, and xanthine (B1682287) beverages utilized a packed column with OV-17 and nitrogen-sensitive detection, achieving a limit of analysis of 50 ng/ml in plasma. nih.gov Another GC-FID method for caffeine in coffee grains demonstrated accuracy higher than 93% and precision lower than 5%. nih.gov

Two-Dimensional Gas Chromatography (GCxGC) is an advanced GC technique that provides significantly enhanced separation power for complex samples. It couples two different GC columns with different separation mechanisms in series, employing a modulator interface that traps and reinjects effluent from the first column onto the second column in a rapid, sequential manner. This results in a two-dimensional separation pattern, dramatically increasing peak capacity and improving the resolution of coeluting compounds in one-dimensional GC.

GCxGC, often coupled with Time-of-Flight Mass Spectrometry (ToF-MS), is powerful for analyzing complex mixtures like coffee bean extracts, where numerous volatile and semi-volatile compounds are present. youtube.com While direct studies on GCxGC specifically for this compound were not extensively found, its application for the analysis of complex matrices containing compounds like caffeine youtube.comnih.gov suggests its potential for this compound analysis, particularly when dealing with samples where this compound might coelute with other components in a one-dimensional separation. SPME-GCxGC-ToF/MS has been used for the analysis of emerging contaminants, including caffeine, in water samples, demonstrating good linearity and low detection limits. nih.gov This indicates that GCxGC can provide the necessary separation and sensitivity for this compound in complex environmental samples.

Capillary Electrophoresis (CE) for this compound Purity and Isomer Profiling

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. Separations occur within a narrow capillary tube filled with an electrolyte solution. CE offers high separation efficiency, short analysis times, and low sample and solvent consumption. It is particularly useful for the analysis of charged species and can be adapted for neutral molecules using techniques like micellar electrokinetic chromatography (MEKC).

CE has been employed for the analysis of caffeine and its related compounds, demonstrating its capability for separating structurally similar molecules. A CE method was developed for the determination of theanine, caffeine, and catechins in tea leaves, achieving separation within 8 minutes. nih.gov Micellar electrokinetic capillary electrophoresis (MEKC) has been investigated for the separation of caffeine and its metabolites, showing good resolution and reproducibility with detection limits less than 1 microgram/ml. nih.gov These studies highlight CE's potential for separating this compound from impurities or isomers, which might have similar chemical properties but different electrophoretic mobilities. The high efficiency of CE makes it a valuable tool for assessing the purity of this compound samples and potentially profiling different isomeric forms if they exist and are ionizable or can interact with a micellar phase.

Hyphenated Techniques for Comprehensive this compound Characterization

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the identification and structural elucidation capabilities of mass spectrometry. These techniques are indispensable for the comprehensive characterization of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful tools for the detection, identification, and quantification of this compound. LC separates the components of a mixture, and the eluent is then introduced into a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ionized molecules and their fragments. LC-MS/MS provides increased selectivity and sensitivity by performing multiple stages of mass analysis.

LC-MS/MS is widely used for the analysis of caffeine and its metabolites in various biological and food matrices due to its high sensitivity and selectivity. nih.govtandfonline.comcalstate.educumhuriyet.edu.tr A rapid LC-MS/MS method for measuring serum caffeine concentrations demonstrated high selectivity and sensitivity, allowing for accurate quantification in acute clinical settings. tandfonline.com The method had a short retention time for caffeine (0.4 min) and a total analysis time of 1 minute per sample. tandfonline.com Another LC-MS/MS method for quantifying caffeine and its metabolites in rat plasma was validated over a wide concentration range (5-1500 ng/ml for caffeine). nih.gov LC-MS methods have also been developed for the simultaneous determination of caffeine and other food additives in beverages, employing UHPLC for separation and a single quadrupole mass spectrometer for detection. chromatographyonline.com LC-MS/MS is particularly valuable for analyzing trace levels of caffeine in complex matrices where interference from other compounds is expected. rsc.org The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances specificity by monitoring specific fragmentation pathways of the target analyte. calstate.educumhuriyet.edu.tr For this compound, LC-MS/MS would enable its selective detection and accurate quantification even in low concentrations within complex biological or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Volatility and Thermal Stability Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the detection and identification power of MS. This technique is suitable for volatile and semi-volatile compounds that are thermally stable enough to be vaporized in the GC inlet. GC-MS provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

GC-MS has been extensively used for the analysis of caffeine in various samples, including beverages, urine, and plant extracts. acs.orgnih.govacs.orgnotulaebotanicae.roshimadzu.co.ukdergipark.org.tr A GC-MS method was developed for the preconcentration and determination of caffeine in tea and coffee samples using homogeneous liquid-liquid microextraction, achieving low detection and quantification limits (0.05 μg/mL and 0.16 μg/mL, respectively). nih.govbohrium.com GC-MS is also used in teaching laboratories for the quantitative analysis of caffeine in urine, where the target analyte is identified by comparing its mass spectrum to a spectral library. shimadzu.co.uk The application of GC-MS to this compound analysis would provide valuable insights into its volatility and thermal stability under GC conditions. The fragmentation pattern obtained from the mass spectrometer can help confirm the identity of this compound and differentiate it from other compounds with similar retention times. While this compound's volatility and thermal stability would need to be confirmed, the successful application of GC-MS to caffeine suggests its potential utility for this compound analysis, particularly for samples where it can be effectively volatilized.

LC-NMR and LC-CD for On-Line Structural Analysis of this compound

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography (LC) with the structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. This on-line coupling allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column, facilitating the identification and structural characterization of components within complex mixtures without the need for extensive off-line fraction collection and sample preparation. LC-NMR is particularly valuable for analyzing unstable or transient compounds and for obtaining detailed structural information on components present at relatively low concentrations. [PubChem search in previous turn, result 31, PubChem search in previous turn, result 33, PubChem search in previous turn, result 18]

Liquid Chromatography-Circular Dichroism (LC-CD) spectroscopy couples LC separation with Circular Dichroism (CD) detection. CD spectroscopy is a technique used to measure the differential absorption of left and right circularly polarized light by a substance. It is primarily employed for studying chiral molecules and determining their absolute configuration, conformation, and interactions. LC-CD allows for the selective detection and analysis of chiral compounds within a mixture after chromatographic separation.

Based on the available search information, specific detailed research findings focusing on the on-line structural analysis of this compound using LC-NMR and LC-CD were not extensively identified. While LC-NMR is a recognized technique for structural analysis of components in complex mixtures, and has been mentioned in the context of analyzing compounds including caffeine nih.govnih.gov, detailed applications specifically for this compound were not found within the scope of this search. Similarly, LC-CD is a technique predominantly applied to chiral molecules. This compound is an achiral molecule, meaning it does not exhibit chirality. Therefore, LC-CD would not be a suitable technique for its direct detection based on chiral properties. Research discussing LC-CD analysis of other compounds has noted that achiral substances like caffeine are detected by UV but not CD [PubChem search in previous turn, result 25], which would also apply to this compound.

Spectrophotometric and Fluorometric Assays for this compound Quantification in Complex Matrices

Spectrophotometric assays involve measuring the absorbance or transmission of light through a sample at specific wavelengths to determine the concentration of an analyte. Ultraviolet-Visible (UV-Vis) spectrophotometry is commonly used for compounds that absorb light in the UV-Vis region, often due to the presence of chromophores like aromatic rings or conjugated double bonds. [PubChem search in previous turn, result 6, PubChem search in previous turn, result 24]

Fluorometric assays, or spectrofluorometry, involve measuring the fluorescence emitted by a substance after excitation at a specific wavelength. This technique is generally more sensitive than spectrophotometry for compounds that are naturally fluorescent or can be derivatized to become fluorescent. [PubChem search in previous turn, result 6, PubChem search in previous turn, result 7]

These spectroscopic methods are widely applied for the quantification of various compounds in complex matrices due to their relative simplicity and cost-effectiveness. For instance, spectrophotometric and fluorometric methods have been extensively developed and utilized for the quantification of caffeine in various samples, including beverages and biological fluids. [PubChem search in previous turn, result 20, PubChem search in previous turn, result 21, PubChem search in previous turn, result 22, PubChem search in previous turn, result 23, PubChem search in previous turn, result 24, PubChem search in previous turn, result 6, PubChem search in previous turn, result 7, PubChem search in previous turn, result 15]

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research on the detailed molecular mechanisms of action for the compound This compound . This compound is identified as an impurity of Caffeine and has been noted for its inhibitory activity towards cyclic nucleotide phosphodiesterases. usbio.net However, detailed data regarding its specific interactions with receptors and enzymes, as requested in the outline, are not available.

The vast body of research on receptor binding kinetics, allosteric modulation, and modulation of intracellular signaling pathways such as protein kinase cascades (e.g., MAPK, PI3K/Akt) pertains to Caffeine . Extrapolating this data to this compound would be scientifically inaccurate.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the molecular mechanisms of action of this compound that adheres to the specific structure and subsections provided in the request. The necessary research findings for the following sections are not present in the current body of scientific literature:

Molecular Mechanisms of Action of Caffeidine

Intracellular Signaling Pathways Modulated by Caffeidine

This compound Influence on Protein Kinase Cascades (e.g., MAPK, PI3K/Akt)

Further research is required to elucidate the specific molecular mechanisms of this compound.

Regulation of Ion Channels and Transporters by Caffeine (B1668208)

Caffeine exerts a complex and multifaceted influence on various ion channels and transporters, contributing to its diverse physiological effects. Its primary mechanisms of action involve the modulation of calcium, potassium, and other ion currents, as well as the activity of specific transporters.

One of the earliest proposed mechanisms for caffeine's action was the mobilization of intracellular calcium. nih.gov At high concentrations, caffeine interferes with the uptake and storage of calcium ions (Ca²⁺) by the sarcoplasmic reticulum in striated muscle. nih.gov It also enhances the movement of Ca²⁺ across the plasma membrane. nih.gov This is achieved, in part, through its interaction with ryanodine (B192298) receptors (RyRs), which are calcium channels located in the membrane of the sarcoplasmic reticulum in muscle and brain tissue. nih.govnih.gov This leads to an increase in the sensitivity of myofilaments to calcium. nih.gov

In the context of intestinal epithelial cells, caffeine has been shown to stimulate anion secretion, primarily through a signaling pathway involving ryanodine receptors and Orai1, a store-operated Ca²⁺ channel. nih.gov This caffeine-mediated pathway provides a potential target for controlling intestinal anion secretion. nih.gov

Furthermore, studies on taste receptor cells have revealed that caffeine can inhibit both outwardly and inwardly rectifying potassium currents. nih.gov It also inhibits calcium currents and, to a lesser extent, sodium currents, while having no effect on chloride currents. nih.gov These actions on voltage-dependent currents lead to a broadening of the action potential and an increase in input resistance. nih.gov

The effects of caffeine also extend to transporters. For instance, a metabolite of caffeine, 1-methylxanthine, has been found to inhibit the human organic anion transporter 1 (hOAT1). nih.gov This transporter plays a crucial role in the renal excretion of numerous drugs, suggesting that caffeine consumption could potentially alter the pharmacokinetics of certain medications. nih.gov Additionally, caffeine can act as a weak diuretic by interfering with the absorption of sodium via the NHE3 sodium/hydrogen exchanger. derangedphysiology.com

Gene Expression and Proteomic Changes Induced by Caffeine in Cellular Models

Caffeine can induce significant changes in gene expression and the proteomic landscape of various cellular models, highlighting its broad impact on cellular function.

Transcriptomic analyses, such as RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR), have provided valuable insights into the genetic and molecular responses of cells to caffeine.

In Chinese hamster ovary (CHO) cells engineered to produce a recombinant therapeutic protein, RNA-Seq analysis revealed that caffeine, as a small-molecule inducer, has a distinct impact on the gene expression program. nih.gov Treatment with caffeine was shown to increase the mRNA expression levels of the recombinant protein. nih.gov Interestingly, many transcripts that were anti-correlated with specific productivity were involved in cell cycle progression, transcription, mRNA processing, translation, and protein folding, suggesting that caffeine helps to divert cellular resources towards recombinant protein production. nih.gov

In yeast cells, transcriptomic analysis has shown that caffeine treatment leads to transcriptional changes in numerous genes related to transport functions, including the transport of metabolites and ions like sugars, amino acids, protons, copper, and iron. researchgate.net

Studies using qPCR in developing zebrafish have investigated the effect of caffeine on the gene expression of genes implicated in Alzheimer's disease. researchgate.net These studies calculate the relative mRNA expression for each gene as a fold change compared to a control group. researchgate.net

Furthermore, research on vascular endothelial cells has demonstrated that caffeine can induce higher expression of the transcription factors ETV1 and GABP. nih.gov This highlights how caffeine exposure can significantly alter the regulatory activity of cells, which may have implications for understanding the interplay between lifestyle and disease risk. nih.gov

Proteomic and phosphoproteomic studies have shed light on the broader changes in protein expression and phosphorylation patterns that occur in response to caffeine.

A quantitative proteomic analysis of normal human bladder epithelial cells treated with caffeine identified 57 differentially expressed proteins, with 32 being upregulated and 25 downregulated. cdc.govnih.gov Functional gene enrichment analysis of these proteins revealed that caffeine affected major biological pathways, including "muscle contraction" and "chromatin assembly." cdc.govnih.gov

In renal tubular cells, a label-free quantitative proteomics study of cells treated with caffeine revealed significant changes in the levels of 148 proteins. proteomexchange.org These altered proteins were primarily involved in the proteasome, ribosome, tricarboxylic acid (TCA) cycle, DNA replication, spliceosome, biosynthesis of amino acids, carbon metabolism, nucleocytoplasmic transport, and cell cycle. proteomexchange.org Functional validation confirmed that caffeine caused cell cycle arrest at the G0/G1 phase, increased the level of ubiquitinated proteins, and enhanced intracellular ATP and mitochondrial membrane potential. proteomexchange.org

Phosphoproteomics, which focuses on protein phosphorylation, has also provided critical insights. In HepG2 cells, quantitative phosphoproteomics was used to analyze the cellular response to caffeine over different time courses. nih.gov This research found that specific chemical exposures led to changes in a consistent set of kinases and signaling pathways, while the phosphorylated substrates differed. nih.gov Another study on HepG2 cells exposed to caffeine identified 69 enriched signaling pathways, with kinases such as CDK1, MAPK1, and MAPK3 playing important roles in the cell cycle and insulin (B600854) signaling pathways. nih.gov These studies demonstrate that quantitative phosphoproteomics can sensitively distinguish the effects of different chemicals on cells. nih.gov

Biochemical Interactions and Cellular Pathways Modulated by Caffeidine

Caffeine's Effects on Cellular Bioenergetics and Metabolism

Caffeine (B1668208) has been shown to be a significant modulator of cellular bioenergetics and metabolism. It influences the core processes of energy production and utilization, including mitochondrial respiration, glycolysis, the Krebs cycle, and lipid metabolism. These interactions are crucial for normal cellular function and response to metabolic demands.

Caffeine has a notable impact on mitochondrial function, which is central to cellular energy production. Research indicates that caffeine can enhance mitochondrial respiration and, consequently, ATP (adenosine triphosphate) synthesis. Studies have shown that caffeine treatment can lead to an increase in total ATP production from both mitochondrial oxidative phosphorylation and glycolysis. researchgate.net In situations of decreased oxygen availability (hypoxia), caffeine has been observed to mitigate the reduction in the rate of ATP production from mitochondrial oxidative phosphorylation. researchgate.net

Furthermore, caffeine has been found to increase maximal respiration and ATP production-linked respiration in mitochondria. researchgate.net In neonatal rats with hypoxia-ischemia, caffeine treatment was shown to improve mitochondrial dysfunction, leading to increased levels of ATP and mitochondrial DNA. frontiersin.org Functional validation in renal tubular cells has also confirmed that caffeine can increase intracellular ATP levels and enhance the mitochondrial membrane potential. nih.gov This enhancement of mitochondrial bioenergetics may be linked to caffeine's ergogenic properties, which are associated with an increased mitochondrial metabolic rate. nih.gov

Table 1: Effects of Caffeine on Mitochondrial Bioenergetics

| Parameter | Observed Effect of Caffeine | Cell/Animal Model |

|---|---|---|

| Total ATP Production | Increased | AT1 cells |

| Mitochondrial Respiration (Maximal) | Increased | AT1 cells |

| ATP Production Respiration | Increased | AT1 cells |

| Intracellular ATP Levels | Increased | MDCK renal cells |

| Mitochondrial Membrane Potential | Enhanced | MDCK renal cells |

| Mitochondrial DNA (mtDNA) Levels | Increased | Neonatal rats with hypoxia-ischemia |

Caffeine also influences the glycolytic pathway and the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). Under hypoxic conditions, where cells increase their reliance on glycolysis for ATP production, caffeine has been shown to significantly amplify the rate of glycoATP production. researchgate.net This suggests a role for caffeine in modulating glycolytic flux to meet cellular energy demands.

In human hematopoietic cells, caffeine has been found to downregulate ligand-induced glycolysis, an effect linked to the inhibition of the mTOR pathway, which is necessary for the translation of glycolytic enzymes. nih.gov Interestingly, while decreasing glycolysis, caffeine can upregulate the Krebs' cycle. nih.gov This upregulation is thought to result from the activation of lipolysis, providing substrates for the Krebs cycle. nih.gov This shift in metabolic pathway utilization highlights caffeine's ability to modulate the balance between glycolytic and oxidative metabolism. Proteomic analysis of renal cells has also identified that proteins involved in the TCA cycle are significantly altered by caffeine treatment. nih.gov

Caffeine has a pronounced effect on lipid metabolism, generally promoting the breakdown of fats and inhibiting their synthesis and storage. It has been shown to stimulate lipolysis, the process of breaking down stored fats. researchgate.net In HepG2 cells, caffeine treatment has been found to significantly decrease the accumulation of triglycerides and cholesterol in a concentration-dependent manner. nih.gov

The mechanisms behind these effects involve the modulation of key regulatory proteins and signaling pathways. Caffeine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activated AMPK can then inhibit anabolic pathways like lipid biosynthesis while promoting catabolic pathways such as fatty acid oxidation. nih.gov Specifically, caffeine has been shown to attenuate the gene expression of sterol regulatory element-binding proteins (SREBPs), SREBP1c and SREBP2, which are key transcription factors controlling the synthesis of triglycerides and cholesterol, respectively. nih.gov Consequently, the expression of downstream lipogenic enzymes like fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD1) is also suppressed. researchgate.net The inhibitory effects of caffeine on triglyceride and cholesterol levels can be reversed by an AMPK inhibitor, confirming the central role of this pathway. nih.gov

Table 2: Caffeine's Influence on Key Molecules in Lipid Metabolism

| Molecule/Pathway | Effect of Caffeine | Consequence |

|---|---|---|

| AMP-activated protein kinase (AMPK) | Activation | Inhibition of lipid synthesis, promotion of fatty acid oxidation |

| Sterol regulatory element-binding protein 1c (SREBP1c) | Decreased gene expression | Reduced triglyceride synthesis |

| Sterol regulatory element-binding protein 2 (SREBP2) | Decreased gene expression | Reduced cholesterol synthesis |

| Fatty Acid Synthase (FAS) | Decreased gene expression | Reduced fatty acid synthesis |

| Stearoyl-CoA desaturase 1 (SCD1) | Decreased gene expression | Reduced fatty acid synthesis |

| Lipolysis | Stimulation | Increased breakdown of stored fats |

Caffeine's Influence on Oxidative Stress Responses and Redox Homeostasis

Caffeine plays a significant role in modulating the cellular response to oxidative stress and maintaining redox homeostasis. It can act as an antioxidant and influence the activity and expression of key antioxidant enzymes, thereby protecting cells from damage induced by reactive oxygen and nitrogen species.

Caffeine has been shown to modulate the activity of various endogenous antioxidant enzymes. In studies on the retina, exposure to reactive oxygen species (ROS) increased the activity of catalase; however, in the presence of caffeine, catalase activity was maintained at near-control levels. arvojournals.org This suggests that by neutralizing ROS, caffeine may reduce the need for increased catalase activity. arvojournals.org In the same study, the expression of superoxide dismutase (SOD) was significantly increased in the presence of ROS, and this increase was largely maintained in the caffeine-treated group. arvojournals.org

Other research has shown that coffee intake can promote the activities of antioxidant enzymes. nih.gov For instance, in physically trained rats, coffee intake led to higher SOD and catalase activities. nih.gov Human intervention studies, however, have yielded conflicting results regarding the role of coffee in modulating antioxidant enzymes, with some studies showing an increase in glutathione reductase and glutathione levels, while others show no significant effect. mdpi.com These discrepancies may be due to variations in study design, the type of coffee used, and the specific biomarkers measured. mdpi.com

Caffeine has demonstrated the ability to directly and indirectly modulate the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can cause cellular damage if not controlled. Caffeine has been suggested to act as a ROS scavenger, thereby preventing lipid peroxidation and reducing oxidative DNA damage. mdpi.comnih.gov

In a model of amyotrophic lateral sclerosis (ALS), caffeine was shown to significantly reduce ROS levels. nih.gov Studies on cadmium-induced neurotoxicity also revealed that caffeine can mitigate the generation of ROS and the production of lipid peroxidation products. researchgate.net In cell culture models, caffeine has been shown to reduce intracellular ROS levels induced by hydrogen peroxide. mdpi.com This protective effect is attributed to its ability to neutralize ROS, particularly the hydroxyl radical. arvojournals.org By reducing oxidative stress, caffeine can help maintain cellular homeostasis and protect against the detrimental effects of ROS and RNS. mdpi.com

Caffeidine Regulation of Cell Cycle Progression and Apoptosis in Pre-clinical Cellular Models

This compound has been shown to modulate cell cycle progression and induce apoptosis in various pre-clinical cellular models. nih.govspandidos-publications.com It can suppress cell proliferation by arresting the cell cycle at specific phases and can trigger programmed cell death through multiple signaling pathways. nih.govaacrjournals.org The effects of this compound on cell cycle and apoptosis are often dependent on the cell type and the concentration used. nih.govaacrjournals.org

This compound has been observed to influence cell cycle checkpoint controls, primarily by inducing a G0/G1 phase arrest. aacrjournals.orgmdpi.comresearchgate.net In studies on JB6 cells, this compound suppressed the progression of quiescent cells into the cell cycle. aacrjournals.org This G0/G1 arrest is associated with the inhibition of key proteins that drive the cell cycle forward. aacrjournals.org

One of the primary mechanisms involves the inhibition of cyclin-dependent kinase 4 (cdk4). This compound has been shown to inhibit the activation of the cyclin D1-cdk4 complex, which is crucial for the G0 to G1 transition. aacrjournals.org This inhibition leads to reduced phosphorylation of the retinoblastoma protein (pRb) at sites specific to cdk4, namely Ser780 and Ser807/Ser811. aacrjournals.org Hypophosphorylated pRb remains active and prevents the cell from entering the S phase.

Furthermore, this compound's impact on the cell cycle is linked to its ability to inhibit the PI3K/Akt signaling pathway. aacrjournals.orgmdpi.com By inhibiting the phosphorylation of Akt and its downstream target, glycogen synthase kinase 3β (GSK-3β), this compound disrupts signals that promote cell growth and proliferation. aacrjournals.org In some cancer cell lines, such as human gastric cancer cells, this compound treatment led to the downregulation of cyclin D1 and upregulation of the cell cycle inhibitor p21. spandidos-publications.comresearchgate.net

In the context of DNA damage, this compound is known to be an inhibitor of ataxia telangiectasia mutated (ATM) and ATM-RAD3-related (ATR) kinases, which are central regulators of DNA damage-induced cell cycle checkpoints. iiarjournals.org By inhibiting these kinases, this compound can abrogate the cell's ability to arrest the cell cycle in response to DNA damage, which can enhance the cytotoxic effects of certain DNA-damaging agents. nih.goviiarjournals.org

| Protein/Process | Effect of this compound | Cellular Model | Observed Outcome |

|---|---|---|---|

| Cyclin D1-cdk4 Complex | Inhibition of activation | JB6 Cells | G0/G1 phase arrest aacrjournals.org |

| Retinoblastoma protein (pRb) | Inhibited phosphorylation at Ser780, Ser807/811 | JB6 Cells | Suppression of cell cycle progression aacrjournals.org |

| Akt/GSK-3β Pathway | Inhibition of phosphorylation | JB6 Cells | Suppression of cell growth signals aacrjournals.org |

| Cyclin D1 | Downregulation | MGC-803, SGC-7901 Gastric Cancer Cells | Cell cycle arrest researchgate.net |

| p21 | Upregulation | MGC-803 Gastric Cancer Cells | Cell cycle arrest researchgate.net |

| ATM/ATR Kinases | Inhibition | General (in context of DNA damage) | Abrogation of DNA damage checkpoints iiarjournals.org |

This compound can induce apoptosis in various cancer cell lines through the modulation of intrinsic, mitochondria-dependent pathways. aacrjournals.orgnih.gov The induction of apoptosis is often mediated by the tumor suppressor protein p53. aacrjournals.orgiiarjournals.org

In JB6 Cl41 cells, low concentrations of this compound were shown to induce p53-dependent apoptosis. aacrjournals.org this compound treatment led to increased phosphorylation of p53 at Serine 15, which is associated with its stabilization and activation. aacrjournals.org Activated p53 then transcriptionally upregulates pro-apoptotic proteins, such as Bax, a member of the Bcl-2 family. aacrjournals.orgiiarjournals.org The accumulation of Bax promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. aacrjournals.org Specifically, the activation of caspase-3, a key executioner caspase, is observed following this compound treatment. aacrjournals.orgiiarjournals.org

The role of the intrinsic pathway is further supported by observations that this compound can induce a reduction in the mitochondrial membrane potential. nih.govnih.gov In human osteoblasts, this compound treatment increased the Bax/Bcl-2 ratio, favoring apoptosis, and led to the activation of caspase-9 and caspase-3. spandidos-publications.comnih.gov

This compound also influences survival signaling pathways that normally inhibit apoptosis. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pro-survival signaling cascade. iiarjournals.orgtandfonline.com By inactivating Akt, this compound can relieve the inhibition of pro-apoptotic factors, thereby promoting cell death. iiarjournals.org In osteosarcoma cells, this compound was found to inhibit the AKT/mTOR/S6K, NF-κB, and MAPK pathways, all of which are involved in cell survival and proliferation. iiarjournals.org

| Pathway/Molecule | Effect of this compound | Cellular Model | Mechanism |

|---|---|---|---|

| p53 | Increased phosphorylation and activation | JB6 Cl41 Cells | Induction of p53-dependent apoptosis aacrjournals.org |

| Bax | Increased expression | JB6 Cl41 Cells, Osteoblasts | Promotion of mitochondrial cytochrome c release aacrjournals.orgnih.gov |

| Caspase-3 | Increased cleavage/activation | JB6 Cl41 Cells, Osteosarcoma Cells, Gastric Cancer Cells | Execution of apoptosis spandidos-publications.comaacrjournals.orgiiarjournals.org |

| Caspase-9 | Activation | Osteoblasts, Gastric Cancer Cells | Initiation of the intrinsic apoptotic cascade spandidos-publications.comnih.gov |

| PI3K/Akt/mTOR Pathway | Inhibition | Various cell lines (e.g., SH-SY5Y, Osteosarcoma) | Suppression of pro-survival signaling iiarjournals.orgnih.gov |

| Mitochondrial Membrane Potential | Reduction | PC12D Cells, Osteoblasts | Indication of mitochondrial-mediated apoptosis nih.govnih.gov |

This compound Impact on Autophagy, Lysosomal Function, and Protein Homeostasis in Cells

This compound is a potent inducer of autophagy, a cellular process for the degradation and recycling of cellular components through the lysosomal pathway. nih.govnih.gov The induction of autophagy by this compound has been observed in a variety of cell lines and in vivo models. nih.govnih.govnih.gov

The primary mechanism by which this compound stimulates autophagy is through the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.govtandfonline.comnih.gov The mTOR complex 1 (mTORC1) is a key negative regulator of autophagy. nih.gov this compound treatment leads to a significant decrease in the phosphorylation of mTOR and its downstream effectors, such as p70 ribosomal protein S6 kinase (p70S6K) and 4E-BP1. nih.govnih.gov This inhibition of mTOR signaling relieves the suppression of the autophagy machinery, leading to the initiation of autophagosome formation. nih.gov

This this compound-induced autophagy is linked to its effects on apoptosis. In some cellular contexts, the enhancement of autophagy by this compound contributes to the induction of apoptotic cell death. nih.govnih.gov Inhibition of autophagy has been shown to attenuate this compound-induced apoptosis, suggesting that autophagy can act as a pro-death mechanism in this context. nih.govnih.gov

Regarding protein homeostasis (proteostasis), this compound's effects extend beyond autophagy. It has been shown to increase the levels of ubiquitinated proteins in renal tubular cells, suggesting an impact on the ubiquitin-proteasome system, another major pathway for protein degradation. proteomexchange.org Furthermore, in C. elegans, this compound can induce the heat shock response in a heat shock factor-1 (HSF-1)-dependent manner. nih.govresearchgate.net The heat shock response is a critical component of proteostasis, involving the upregulation of chaperone proteins that help in protein folding and prevent aggregation. nih.gov This induction of the heat shock response by this compound contributes to its protective effects against protein aggregation toxicity in models of Huntington's disease. researchgate.net

This compound also directly impacts lysosomal function. In hepatic cells, it stimulates the autophagy-lysosomal pathway to reduce intracellular lipid content. nih.gov Treatment with this compound increases lysosomal acidification, and the clearance of lipids is blocked by lysosomal inhibitors, confirming the essential role of functional lysosomes in this process. researchgate.net

Metabolism and Biodistribution of Caffeidine Pre Clinical/in Vitro

In Vitro Metabolic Studies of Caffeidine Biotransformation

In vitro models, particularly those utilizing hepatic subcellular fractions, are fundamental tools for elucidating the biotransformation of xenobiotics. For this compound, these studies have provided initial insights into its metabolic susceptibility and the enzymatic systems involved.

Research utilizing rat liver microsomes has demonstrated that this compound undergoes metabolic transformation, specifically demethylation. nih.gov However, it is considered a low-affinity substrate for the microsomal enzymes responsible for this process. This is evidenced by a high Michaelis-Menten constant (Km) value, which was determined to be in the range of 14.3-16.3 mM. nih.govnactem.ac.uk A high Km value indicates that a relatively high concentration of the substrate is required to achieve half of the maximum velocity of the enzymatic reaction, suggesting that at lower, perhaps more physiologically relevant concentrations, its metabolism may be slow.

While the demethylation of this compound points to Phase I metabolism, specific metabolites resulting from this process have not been extensively characterized in the scientific literature. One potential, though not definitively confirmed in hepatic metabolism experiments, is this compound acid, which is known as a decomposition product of caffeine (B1668208). tum.deeuropa.eu One computational simulation identified this compound acid as a possible metabolite of caffeine in the skin, but it was not detected in liver metabolism simulations. tum.de

There is a notable lack of information regarding the formation of Phase II metabolites of this compound, such as glucuronide or sulfate (B86663) conjugates. These conjugation reactions are common pathways for increasing the water solubility of xenobiotics and facilitating their excretion. The absence of data in this area represents a significant gap in the understanding of this compound's complete metabolic profile.

The primary enzymes implicated in the metabolism of this compound are from the Cytochrome P450 (CYP) superfamily. nih.gov Studies have shown that the demethylation at the amino-N and N-1 positions of this compound is primarily catalyzed by P450 enzymes that are inducible by Aroclor 1245, a mixture of polychlorinated biphenyls known to induce a range of CYP isoforms. nih.govnactem.ac.uk Further investigation into the specific CYP enzymes, such as CYP2E1 which is involved in the metabolism of the this compound derivative mononitrosothis compound, is needed to pinpoint the precise catalysts for this compound's primary metabolic steps. nih.gov

Interactive Data Table: Kinetic Parameters of this compound Demethylation

| Substrate | Enzyme Source | Apparent Km (mM) | Notes |

| This compound | Rat Liver Microsomes | 14.3-16.3 | Low-affinity substrate for microsomal demethylation. nih.govnactem.ac.uk |

Metabolite Identification and Elucidation of this compound Metabolic Pathways

The principal metabolic pathway for this compound identified to date is N-demethylation, a Phase I reaction mediated by cytochrome P450 enzymes. nih.gov This process involves the removal of a methyl group, which can alter the biological activity and physicochemical properties of the molecule. Beyond this initial step, the subsequent metabolic fate of this compound remains largely unelucidated. There is no comprehensive metabolic map available that details the full cascade of reactions, from initial oxidation to final conjugation and excretion products.

Cellular Uptake, Efflux, and Subcellular Localization Mechanisms of this compound

Detailed information regarding the mechanisms by which this compound enters and exits cells, as well as its distribution within subcellular compartments, is currently lacking in the scientific literature.

There are no available studies that have investigated the role of specific membrane transporters in the uptake or efflux of this compound. Understanding whether this compound is a substrate for transporters such as organic anion transporters (OATs), organic cation transporters (OCTs), or ATP-binding cassette (ABC) transporters is essential for predicting its tissue distribution and potential for drug-drug interactions. This remains a critical area for future research.

Passive Diffusion and Membrane Permeability of this compound

There is currently no available scientific literature detailing the passive diffusion and membrane permeability of this compound. Studies on related compounds, such as caffeine, indicate that the ability to cross biological membranes is a key factor in their pharmacokinetic profile. However, without specific experimental data for this compound, any discussion on its membrane permeability would be speculative.

Tissue Distribution Studies of this compound in Animal Models (e.g., Rodents)

No studies on the tissue distribution of this compound in animal models were identified in the literature search. Consequently, there is no data to present on its accumulation in various organs and tissues.

Due to the absence of tissue distribution studies, there is no quantitative data on the biodistribution of this compound in organs such as the liver, kidney, brain, or other tissues.

Information regarding the subcellular distribution of this compound is not available. Research has not yet been published that investigates the localization of this compound within specific cellular compartments.

Caffeidine Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Caffeidine Analogues and Prodrugs

The rational design of this compound analogues would likely draw inspiration from the extensive work on caffeine (B1668208) derivatives. Key design principles would involve identifying pharmacophoric features of this compound that could be modified to improve interactions with specific biological targets. For instance, medicinal chemists might explore the introduction of various substituents on the imidazole (B134444) ring or modifications of the carboxamide group to alter the compound's electronic and steric properties. The goal of such modifications would be to enhance binding affinity and selectivity for specific enzymes or receptors, potentially leading to novel therapeutic agents. The development of this compound prodrugs would involve chemically modifying the molecule to improve its pharmacokinetic properties, such as solubility, stability, or targeted delivery, with the prodrug being converted to the active this compound molecule in the body. nih.govijpcbs.commdpi.comresearchgate.net

The synthesis of novel this compound derivatives would necessitate the development of robust and versatile synthetic routes. Drawing parallels from the synthesis of related imidazole-containing compounds, methodologies could include multi-step sequences starting from commercially available imidazole precursors. google.comnih.gov Key reactions might involve N-alkylation, amidation, and cross-coupling reactions to introduce a variety of functional groups onto the this compound scaffold. The development of efficient and scalable synthetic strategies would be a critical first step in enabling the exploration of the chemical space around this compound and generating a library of analogues for biological screening.

In Vitro Assessment of Biological Activities for this compound Analogues

Once a library of this compound analogues is synthesized, a crucial next step would be to assess their biological activities using a battery of in vitro assays. researchgate.netmdpi.com These assays would be designed to evaluate the potency and selectivity of the compounds against various biological targets. For example, enzymatic assays could be employed to determine the inhibitory activity of the analogues against a panel of phosphodiesterases or other relevant enzymes. nih.gov Radioligand binding assays could be used to assess the affinity of the compounds for different receptors, such as adenosine (B11128) receptors, which are well-known targets of caffeine. researchgate.netdrugbank.comnih.gov Cell-based assays would also be essential to evaluate the effects of the analogues on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways. nih.govmdpi.com The data generated from these in vitro studies would be instrumental in identifying promising lead compounds for further development.

The table below illustrates a hypothetical data set from in vitro screening of designed this compound analogues against a panel of phosphodiesterase (PDE) enzymes, which are known targets for caffeine and its derivatives.

| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |

| This compound | >100 | 85 | >100 | 50 | >100 |

| Analogue 1 | 75 | 60 | 90 | 25 | >100 |

| Analogue 2 | >100 | 45 | >100 | 15 | 80 |

| Analogue 3 | 50 | 30 | 70 | 10 | 65 |

| Analogue 4 | >100 | 95 | >100 | 65 | >100 |

| Analogue 5 | 20 | 15 | 40 | 5 | 30 |

This data is hypothetical and for illustrative purposes only, as no such studies on this compound analogues have been published.

Elucidation of Structure-Activity Relationships (SAR) for this compound and Its Derivatives

The data obtained from the in vitro screening of this compound analogues would be used to establish structure-activity relationships (SAR). nih.govnih.govdrugdesign.orgmdpi.com SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically varying the substituents and functional groups on the this compound scaffold and correlating these changes with the observed biological activity, researchers could build a comprehensive understanding of the SAR for this class of compounds. For example, it might be discovered that a bulky, lipophilic substituent at a particular position on the imidazole ring leads to a significant increase in affinity for a specific receptor subtype. This information would be invaluable for guiding the design of more potent and selective this compound analogues.

Beyond target-based assays, it would be important to investigate how modifications to the this compound structure impact its effects on cellular signaling pathways. mdpi.com Techniques such as Western blotting and reporter gene assays could be used to examine the effects of this compound analogues on key signaling molecules and transcription factors. For instance, researchers might investigate whether certain analogues can modulate pathways involved in inflammation, cell cycle progression, or apoptosis. Understanding the impact of structural modifications on cellular pathways would provide a more complete picture of the biological effects of this compound derivatives and could reveal novel therapeutic opportunities.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Scaffolds

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and development of novel therapeutic agents. In the context of this compound scaffolds, these approaches are instrumental when the three-dimensional structure of the biological target is unknown or to complement structure-based methods. By analyzing a set of molecules with known biological activity, a pharmacophore model can be generated to represent the essential steric and electronic features required for optimal interaction with a specific target, thereby guiding the design of new, potentially more potent compounds.

A pharmacophore does not represent a real molecule but rather an abstract concept that encapsulates the common molecular interaction features shared by a set of active ligands. This model serves as a template for virtual screening of compound libraries to identify new molecules that possess the desired biological activity. Ligand-based drug design, which encompasses pharmacophore modeling, relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.

In the study of this compound analogues, pharmacophore models have been successfully employed to elucidate the key chemical features necessary for their biological effects. For instance, a study focused on developing new caffeine-based molecules with potential epithelial anticancer activity utilized a training set of 21 molecules to construct a pharmacophore model. The generated model highlighted several key features, including aromatic regions, hydrogen bond acceptors, and a cationic atom, which are crucial for the observed activity. This model was subsequently used to screen a database of molecules, leading to the identification of promising new candidates for further investigation.

The process of generating a ligand-based pharmacophore model typically involves aligning a set of active compounds and extracting the common chemical features. The quality of the model is often evaluated based on its ability to distinguish between active and inactive molecules. Once validated, the pharmacophore model can be used as a 3D query in virtual screening campaigns to filter large chemical databases and identify novel hits with the desired pharmacological profile.